2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate

Catalog No.
S3552971
CAS No.
406484-56-8
M.F
C13H17ClN2O4
M. Wt
300.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate

CAS Number

406484-56-8

Product Name

2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate

IUPAC Name

2-chloro-4-(piperidin-1-ylmethyl)pyridine;oxalic acid

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

InChI

InChI=1S/C11H15ClN2.C2H2O4/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14;3-1(4)2(5)6/h4-5,8H,1-3,6-7,9H2;(H,3,4)(H,5,6)

InChI Key

PMKXPKDEAXRTQW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=O)(C(=O)O)O

The exact mass of the compound 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate is 300.0876847 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Search for Biological Activity: Due to the presence of a pyridine ring and a piperidine moiety, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate might hold potential for research into areas like medicinal chemistry or drug discovery. Pyridine and piperidine rings are frequently found in biologically active molecules [PubChem , "2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate", National Institutes of Health].
  • Patent Research: Scientific research involving 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate might be described in patents. Patent databases can be searched to identify potential applications [USPTO ].

2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate is a chemical compound with the molecular formula C₁₃H₁₇ClN₂O₄. It features a unique structure that combines a chloropyridine framework with a piperidine group, contributing to its distinctive chemical properties and reactivity. This compound is known for its high purity and quality, making it suitable for various applications across multiple industries, particularly in pharmaceuticals and agrochemicals .

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Acylation Reactions: The piperidine nitrogen can participate in acylation, allowing for the synthesis of more complex molecules.
  • Oxidation and Reduction: The compound can also be subjected to oxidation or reduction conditions, altering its functional groups and properties.

These reactions are essential for its role as an intermediate in pharmaceutical synthesis .

2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate exhibits significant biological activity, particularly in the development of therapeutic agents. It has been studied for its potential effects on various biological targets, making it valuable in drug discovery and development processes. The compound's interaction with biological systems may lead to the development of novel drugs aimed at treating various conditions .

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate typically involves several steps:

  • Formation of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine: This initial step involves the reaction of 2-chloropyridine with piperidine in the presence of appropriate reagents to form the core structure.
  • Oxalate Formation: The resulting pyridine derivative is then reacted with oxalic acid or its derivatives to yield 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate.

These methods ensure high yields and purity, suitable for industrial applications .

The applications of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate span several industries:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various pharmaceuticals, particularly in developing novel therapeutic agents.
  • Chemical Research: The compound is utilized in laboratories for exploring new

Interaction studies involving 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate focus on its binding affinity and activity against specific biological targets. These studies are crucial for understanding its pharmacological properties and potential therapeutic uses. Investigations into its interactions with enzymes or receptors can reveal insights into its mechanism of action, guiding further drug development efforts .

Several compounds share structural similarities with 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Chloro-4-(piperidin-1-yl)methylpyridineChloropyridine with piperidinePrecursor to oxalate derivative
4-(Piperidin-1-yl)methylpyridineLacks chlorine substituentLess reactive compared to chlorinated form
3-Chloro-4-(piperidin-1-yl)methylpyridineDifferent chlorine positionVaries in reactivity due to position

The presence of chlorine at the 2-position and the specific arrangement of functional groups make 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate particularly reactive and versatile compared to similar compounds .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

300.0876847 g/mol

Monoisotopic Mass

300.0876847 g/mol

Heavy Atom Count

20

Dates

Last modified: 07-26-2023

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